3-Fluoro-5-(pentafluorosulfur)benzoic acid
Overview
Description
3-Fluoro-5-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound with the molecular formula C7H4F6O2S. This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzoic acid core. The unique combination of fluorine and sulfur atoms imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzoic acid typically involves the introduction of fluorine and pentafluorosulfur groups onto a benzoic acid derivative. One common method involves the fluorination of 3-fluorobenzoic acid followed by the introduction of the pentafluorosulfur group through a sulfonylation reaction. The reaction conditions often require the use of strong fluorinating agents and sulfonylating reagents under controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and sulfonylation processes. These processes are typically carried out in specialized reactors designed to handle the reactive and corrosive nature of the reagents involved. The production methods are optimized to ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(pentafluorosulfur)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications due to its unique functional groups.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with molecular targets through its fluorine and pentafluorosulfur groups. These groups can form strong bonds with various biological molecules, influencing their structure and function. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(difluoromethyl)benzoic acid
- 3-Fluoro-5-(fluorosulfonyl)benzoic acid
Uniqueness
3-Fluoro-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specialized applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFQFPUMUJGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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